molecular formula C3H2BrNOS B2500042 4-Bromoisothiazole-3(2H)-one CAS No. 25629-52-1

4-Bromoisothiazole-3(2H)-one

Cat. No.: B2500042
CAS No.: 25629-52-1
M. Wt: 180.02
InChI Key: CTQCUUWILYMEDG-UHFFFAOYSA-N
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Description

4-Bromoisothiazole-3(2H)-one is a heterocyclic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is known for its diverse biological activities and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromoisothiazole-3(2H)-one typically involves the bromination of isothiazole. One common method includes the reaction of isothiazole with bromine in acetic acid at elevated temperatures. The reaction proceeds as follows:

Isothiazole+Br2This compound\text{Isothiazole} + \text{Br}_2 \rightarrow \text{this compound} Isothiazole+Br2​→this compound

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-Bromoisothiazole-3(2H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted isothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced isothiazole derivatives

Scientific Research Applications

4-Bromoisothiazole-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromoisothiazole-3(2H)-one involves its interaction with various molecular targets. It can inhibit specific enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anti-cancer properties could be due to the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methyl-isothiazole
  • 4-Bromoisothiazole-3-carboxylic acid
  • Isothiazole-3-carboxylic acid

Uniqueness

4-Bromoisothiazole-3(2H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct chemical reactivity and biological activity compared to other isothiazole derivatives .

Properties

IUPAC Name

4-bromo-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2BrNOS/c4-2-1-7-5-3(2)6/h1H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQCUUWILYMEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25629-52-1
Record name 4-bromo-1,2-thiazol-3-ol
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